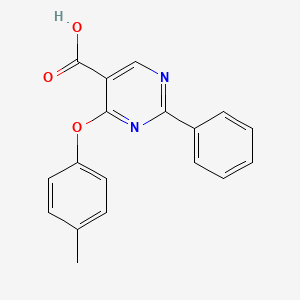
4-(4-Methylphenoxy)-2-phenyl-5-pyrimidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as 4-(4-Methylphenoxy)-2-phenyl-5-pyrimidinecarboxylic acid, typically involves multi-step chemical processes. These processes may include cyclization reactions, nucleophilic substitutions, and condensation reactions. For instance, a similar compound was synthesized through a two-step reaction process, indicating the complexity and precision required in synthesizing such compounds (Nagarajaiah & Begum, 2012).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a planar pyrimidine ring, which can engage in various intermolecular interactions. For example, the analysis of 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine revealed significant displacements of ring-substituent atoms from the plane of the pyrimidine ring, highlighting the polarization of the electronic structures within such molecules (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, reflecting their chemical properties. These reactions can include hydrogen bonding, which is crucial for forming molecular structures and interactions. For example, 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine forms hydrogen-bonded sheets, showcasing the ability of pyrimidine derivatives to participate in complex molecular assemblies (Trilleras et al., 2009).
Applications De Recherche Scientifique
Liquid Crystal Properties
4-(4-Methylphenoxy)-2-phenyl-5-pyrimidinecarboxylic acid derivatives have been explored for their liquid crystal properties. A study by Mikhaleva (2003) synthesized compounds with methyl and methoxy groups, finding them to act as nematic liquid crystals with a mesophase range of 30-50°C. The study highlighted that the substitution of different groups can significantly alter the melting points and mesomorphic state range of these compounds, making them valuable in liquid crystal research (Mikhaleva, 2003).
Synthesis of Novel Ring Systems
Kim, Santilli, and Fieber (1972) conducted research on the synthesis of novel pyrimidine-based ring systems using this compound derivatives. Their work led to the creation of new pyrimido[5,4-c][1,5]-benzoxazepin ring systems, contributing to the field of organic chemistry and heterocyclic compound synthesis (Kim, Santilli, & Fieber, 1972).
Exploration in Nonlinear Optics
A study by Hussain et al. (2020) investigated the nonlinear optical properties of thiopyrimidine derivatives, including those related to this compound. The research utilized density functional theory (DFT) for structural analysis and found these compounds to have considerable nonlinear optical characteristics, making them potential candidates for optoelectronic applications (Hussain et al., 2020).
Antimicrobial and Biological Activities
Research by Shastri (2019) synthesized a series of dihydropyrimidine-5-carboxylic acids, showing promising antimicrobial activity. This indicates the potential of this compound derivatives in pharmaceutical applications, particularly in the development of new antimicrobial agents (Shastri, 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that similar compounds, such as (4-chloro-2-methylphenoxy)acetic acid (mcpa), belong to the group of synthetic auxins . Synthetic auxins are growth regulators that mimic the action of natural plant hormones, influencing cell growth and division .
Mode of Action
Synthetic auxins typically work by disrupting plant growth patterns, causing abnormal growth and eventually plant death .
Biochemical Pathways
Synthetic auxins like mcpa generally affect the auxin signaling pathway, which regulates various aspects of plant growth and development .
Result of Action
Synthetic auxins typically cause abnormal growth patterns in plants, which can lead to plant death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Methylphenoxy)-2-phenyl-5-pyrimidinecarboxylic acid. It is generally known that factors such as temperature, pH, and light conditions can affect the stability and activity of chemical compounds .
Propriétés
IUPAC Name |
4-(4-methylphenoxy)-2-phenylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-12-7-9-14(10-8-12)23-17-15(18(21)22)11-19-16(20-17)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPQGWQGSCEPRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC=C2C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

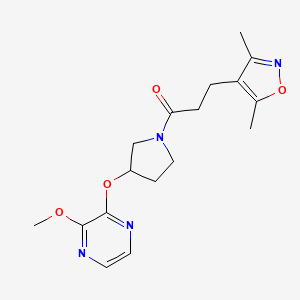
![6-(4-Fluorophenyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2488533.png)
![Methyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2488535.png)
![2-((3-ethyl-4-oxo-7-phenyl-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2488536.png)
![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinoline hydrochloride](/img/structure/B2488538.png)
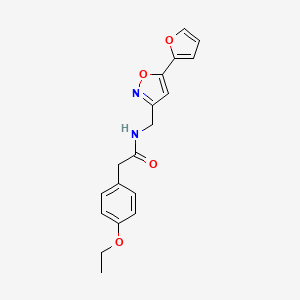
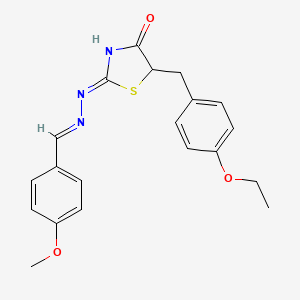
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2488542.png)
![N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2488544.png)
![1-[[5-(Difluoromethyl)furan-2-yl]methyl]pyrazole-4-carboxylic acid](/img/structure/B2488547.png)
![4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2488548.png)

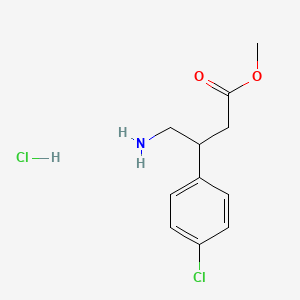
![methyl 4-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2488554.png)